molecular formula C11H8ClN3O2 B1462588 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine CAS No. 1153408-91-3

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Cat. No.: B1462588
CAS No.: 1153408-91-3
M. Wt: 249.65 g/mol
InChI Key: DJFUKKYCJQOIFC-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is a chemical compound with the molecular formula C11H8ClN3O2 and a molecular weight of 249.65 g/mol . This compound is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a nitrophenyl group at the 2nd position of the pyrimidine ring. It is used primarily in biochemical research, particularly in the field of proteomics .

Chemical Reactions Analysis

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and oxidation. For instance, the chloro group can be displaced by nucleophiles such as cyanide ions, leading to the formation of 2,4-bismethylthiopyrimidine . Common reagents used in these reactions include palladium catalysts, bases like potassium tert-butoxide, and solvents such as N-methylpyrrolidone . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles . This suggests that the compound can act as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine can be compared with other pyrimidine derivatives such as 2-chloro-6-methyl-4-nitroaniline and 2,4,6-trisubstituted pyrimidines . These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the nitrophenyl group in this compound makes it unique, as it imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives.

Biological Activity

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a pyrimidine ring substituted with a chlorine atom, a methyl group, and a 4-nitrophenyl group, has been investigated for its potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapies, and anti-inflammatory treatments.

  • Molecular Formula : C11H8ClN3O2
  • Molecular Weight : 249.65 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the nitrophenyl group enhances its binding affinity to specific targets involved in disease pathways, potentially modulating their activity. This interaction is crucial for its anticancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of pyrimidine derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against HeLa and MCF-7 cell lines, indicating their potential as anticancer agents. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

Pyrimidine derivatives exhibit notable antimicrobial activities against a range of pathogens. Studies have shown that compounds with similar structures can inhibit both Gram-positive and Gram-negative bacteria effectively. The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various assays measuring inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Compounds related to this compound have shown promising results in suppressing COX-2 activity, suggesting their potential as therapeutic agents for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/PathogensMechanism of ActionReference
AnticancerHeLa, MCF-7Induction of apoptosis
AntimicrobialVarious bacteriaDisruption of cell wall synthesis
Anti-inflammatoryCOX-2 inhibitionInhibition of inflammatory pathways

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of pyrimidine derivatives, this compound was tested alongside other derivatives. The results indicated that this compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value comparable to established chemotherapeutic agents .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of similar pyrimidine compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that these compounds possessed minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, highlighting their potential as novel antimicrobial agents .

Properties

IUPAC Name

4-chloro-6-methyl-2-(4-nitrophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c1-7-6-10(12)14-11(13-7)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFUKKYCJQOIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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